molecular formula C15H22N4O2 B2817446 N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide CAS No. 2411331-89-8

N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide

Cat. No. B2817446
CAS RN: 2411331-89-8
M. Wt: 290.367
InChI Key: CTBZAFQSHGJJKG-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide, also known as compound 1, is a small molecule drug that has been developed for use in scientific research. It is a potent inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and division.

Mechanism Of Action

N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide binds to the ATP-binding site of the protein kinase BRAF, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide has been shown to have potent anti-tumor activity in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide is its specificity for BRAF, which makes it a valuable tool for studying the role of this protein kinase in cancer development and progression. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have mutations in other signaling pathways that can bypass BRAF inhibition.

Future Directions

There are several potential future directions for research involving N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of the potential use of N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this drug.

Synthesis Methods

The synthesis of N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide involves several steps, including the reaction of 3-aminopyridine with 2-bromo-2-methylpropanoic acid, followed by the reaction of the resulting N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide with N,N-dimethyl-2-aminoethanol and 4-dimethylaminobutyryl chloride. The final product is obtained through a purification process involving column chromatography and recrystallization.

Scientific Research Applications

N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide has been extensively studied for its potential use in cancer research. Specifically, it has been shown to be a potent inhibitor of the protein kinase BRAF, which is frequently mutated in various types of cancer, including melanoma, colorectal cancer, and thyroid cancer. By inhibiting BRAF, N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide can prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-12(10-17-14(20)7-5-9-19(2)3)18-15(21)13-6-4-8-16-11-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,20)(H,18,21)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBZAFQSHGJJKG-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CCN(C)C)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/CN(C)C)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-{2-[(pyridin-3-yl)formamido]propyl}but-2-enamide

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